molecular formula C23H23N3O4 B10886433 2-(Naphthalen-2-yloxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone

2-(Naphthalen-2-yloxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone

Cat. No.: B10886433
M. Wt: 405.4 g/mol
InChI Key: AOMGUHRHADAZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-NAPHTHYLOXY)-1-[4-(2-NITROBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthyloxy group, a nitrobenzyl group, and a piperazino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-NAPHTHYLOXY)-1-[4-(2-NITROBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:

    Formation of the Naphthyloxy Group: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthyloxy group.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nitration reaction, where benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Piperazino Group: The piperazino group is synthesized by reacting piperazine with an appropriate alkylating agent.

    Coupling Reactions: The final step involves coupling the naphthyloxy, nitrobenzyl, and piperazino groups through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-NAPHTHYLOXY)-1-[4-(2-NITROBENZYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Amines: Reduction of the nitro group results in the formation of amines.

    Halogenated Compounds: Substitution reactions can introduce halogen atoms into the aromatic rings.

Scientific Research Applications

2-(2-NAPHTHYLOXY)-1-[4-(2-NITROBENZYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-NAPHTHYLOXY)-1-[4-(2-NITROBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photorelease, making it useful in photoaffinity labeling and crosslinking studies. The compound’s piperazino group can interact with various receptors and enzymes, influencing biological pathways.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

2-naphthalen-2-yloxy-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C23H23N3O4/c27-23(17-30-21-10-9-18-5-1-2-6-19(18)15-21)25-13-11-24(12-14-25)16-20-7-3-4-8-22(20)26(28)29/h1-10,15H,11-14,16-17H2

InChI Key

AOMGUHRHADAZAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.